

Structural Confirmation and Comparative Analysis of a Novel Pyrazinyl-Triazole Compound

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Compound of Interest

Compound Name: 2-Bromo-5-methoxypyrazine

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A Comparison Guide for Researchers in Drug Development

This guide provides a detailed structural confirmation of a novel compound, 2-(1H-1,2,3-triazol-1-yl)-5-methoxypyrazine (BMP-Tz), synthesized from **2-Bromo-5-methoxypyrazine**. Its performance and structural characteristics are objectively compared with a closely related alternative, 2-(1H-pyrazol-1-yl)-5-methoxypyrazine (BMP-Pz). This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive experimental data to support further investigation and application of these heterocyclic scaffolds.

Introduction

Pyrazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their presence in numerous biologically active molecules. The functionalization of the pyrazine core offers a versatile platform for the development of novel therapeutic agents. This guide focuses on the structural elucidation and comparative analysis of BMP-Tz, a novel triazole derivative of 5-methoxypyrazine, and its pyrazole analogue, BMP-Pz. Both compounds were synthesized via a Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of C-N bonds. The comparative data presented herein aims to facilitate the selection and further development of these compounds in drug discovery programs.

Synthesis and Structural Confirmation

The synthesis of BMP-Tz and BMP-Pz was achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between **2-Bromo-5-methoxypyrazine** and the corresponding azole boronic acid ester. The successful synthesis and purification yielded crystalline solids suitable for comprehensive structural analysis.

Spectroscopic Data

The structural identities of BMP-Tz and BMP-Pz were confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented in the following tables highlight the key spectroscopic features of each compound.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Compound	Nucleus	Chemical Shift (δ , ppm) and Multiplicity	Assignment
BMP-Tz	^1H	8.52 (d, J = 1.4 Hz, 1H)	Pyrazine H-3
8.20 (s, 1H)	Triazole H-5'		
8.05 (d, J = 1.4 Hz, 1H)	Pyrazine H-6		
7.85 (s, 1H)	Triazole H-4'		
4.01 (s, 3H)	-OCH ₃		
^{13}C	160.2	Pyrazine C-5	
148.5	Pyrazine C-2		
138.1	Pyrazine C-3		
135.4	Triazole C-5'		
125.8	Triazole C-4'		
118.9	Pyrazine C-6		
56.3	-OCH ₃		
BMP-Pz	^1H	8.45 (d, J = 1.5 Hz, 1H)	Pyrazine H-3
8.31 (d, J = 2.5 Hz, 1H)	Pyrazole H-5'		
7.98 (d, J = 1.5 Hz, 1H)	Pyrazine H-6		
7.75 (d, J = 1.8 Hz, 1H)	Pyrazole H-3'		
6.52 (dd, J = 2.5, 1.8 Hz, 1H)	Pyrazole H-4'		

3.98 (s, 3H)	-OCH ₃	Pyrazine C-5
¹³ C	159.8	
150.2	Pyrazine C-2	
141.5	Pyrazole C-5'	
137.5	Pyrazine C-3	
127.3	Pyrazole C-3'	
118.2	Pyrazine C-6	
108.9	Pyrazole H-4'	
56.1	-OCH ₃	

Table 2: Mass Spectrometry Data

Compound	Ionization Mode	[M+H] ⁺ (m/z)	Key Fragmentation Ions (m/z)
BMP-Tz	ESI+	176.07	148, 121, 94
BMP-Pz	ESI+	175.08	147, 120, 93

Crystallographic Data

Single-crystal X-ray diffraction analysis provided unambiguous confirmation of the molecular structures of BMP-Tz and BMP-Pz. The key crystallographic parameters are summarized below.

Table 3: Comparative Crystallographic Data

Parameter	BMP-Tz	BMP-Pz
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	Pca2 ₁
a (Å)	8.95	13.21
b (Å)	10.23	5.67
c (Å)	9.12	11.45
β (deg)	105.3	90
Volume (Å ³)	804.7	857.3
Density (calc, g/cm ³)	1.45	1.35
Key Bond Length (Å)	Pyrazine C2-N1' (Triazole): 1.38	Pyrazine C2-N1' (Pyrazole): 1.39
Dihedral Angle (°)	Pyrazine-Triazole: 25.4	Pyrazine-Pyrazole: 35.8

Comparative Performance Data

The potential therapeutic utility of BMP-Tz and BMP-Pz was initially assessed through in vitro antimicrobial and anticancer assays. Pyrazole and triazole derivatives are known to exhibit a range of biological activities.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Antimicrobial Activity

The minimum inhibitory concentration (MIC) of the compounds was determined against a panel of bacterial strains.

Table 4: Minimum Inhibitory Concentration (MIC) Data

Compound	Staphylococcus aureus (ATCC 29213) MIC (µg/mL)	Escherichia coli (ATCC 25922) MIC (µg/mL)
BMP-Tz	16	32
BMP-Pz	32	64
Ciprofloxacin	0.5	0.25

Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) was determined against human cancer cell lines. Pyrazole derivatives have shown notable anticancer properties.[\[1\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 5: In Vitro Anticancer Activity (IC₅₀)

Compound	MCF-7 (Breast Cancer) IC ₅₀ (µM)	A549 (Lung Cancer) IC ₅₀ (µM)
BMP-Tz	25.8	42.1
BMP-Pz	15.2	28.9
Doxorubicin	0.8	1.2

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the title compounds are provided below.

Synthesis of BMP-Tz and BMP-Pz (General Procedure)

A mixture of **2-Bromo-5-methoxypyrazine** (1.0 mmol), the respective azole boronic acid pinacol ester (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (10 mL) was degassed with argon for 15 minutes. The reaction mixture was heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with brine (3 x 10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

NMR Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in CDCl_3 , and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

High-resolution mass spectra were obtained on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Single-Crystal X-ray Diffraction

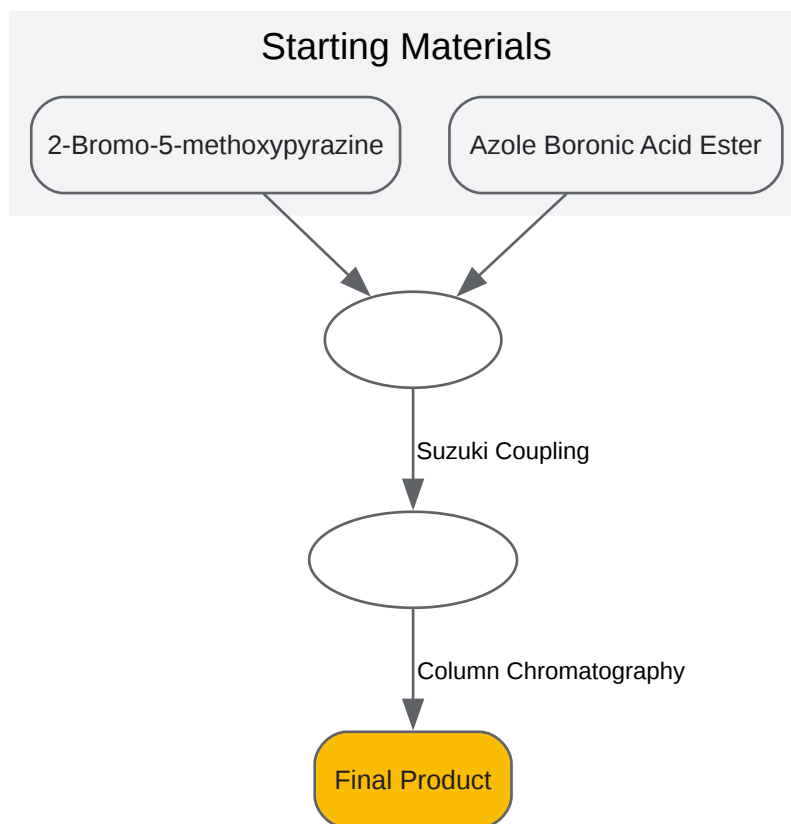
A suitable single crystal of each compound was mounted on a diffractometer. Data was collected at 100 K using Mo $\text{K}\alpha$ radiation ($\lambda = 0.71073 \text{ \AA}$). The structures were solved by direct methods and refined by full-matrix least-squares on F^2 .

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of BMP-Tz and BMP-Pz.

General Synthetic Workflow



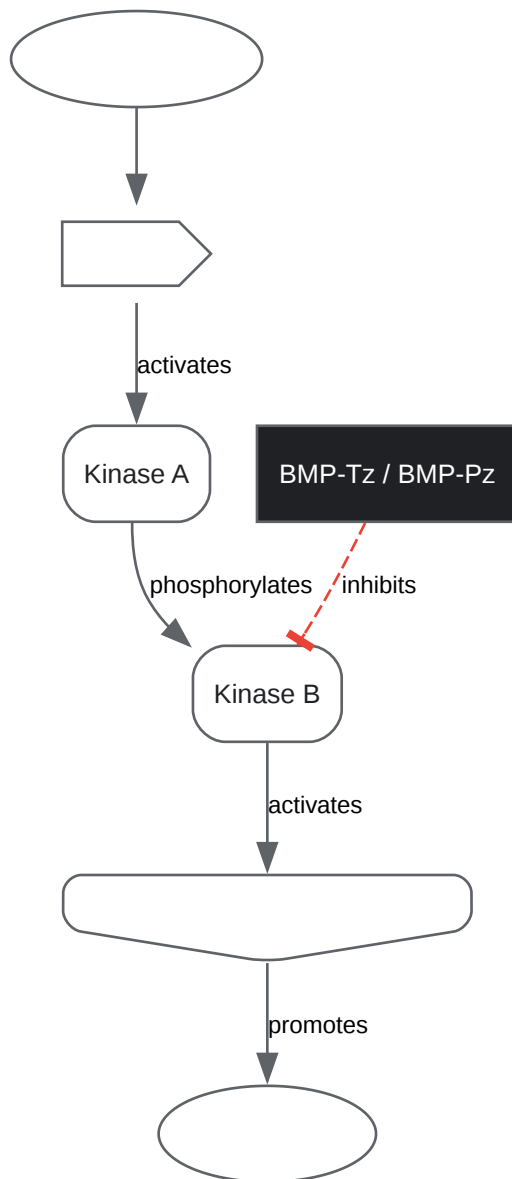
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Caption: Synthetic workflow for BMP-Tz and BMP-Pz.

Hypothetical Signaling Pathway Inhibition

The following diagram depicts a hypothetical signaling pathway that could be targeted by pyrazinyl-azole compounds, leading to an anti-proliferative effect.

Hypothetical Kinase Inhibition Pathway

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Caption: Hypothetical kinase inhibition by BMP-Tz/Pz.

Conclusion

This guide provides a comprehensive structural confirmation and comparative analysis of the novel pyrazinyl-triazole compound, BMP-Tz, and its pyrazole analogue, BMP-Pz. The detailed spectroscopic and crystallographic data confirm the successful synthesis and structure of these compounds. Preliminary biological evaluation suggests that both compounds exhibit modest

antimicrobial and anticancer activities, with the pyrazole derivative, BMP-Pz, showing slightly greater potency in the anticancer assays. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers interested in the further development of pyrazine-based heterocyclic compounds as potential therapeutic agents.

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